

2-Cycloocten-1-one spectroscopic properties

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Compound Focus: 2-Cycloocten-1-one

CAS No.: 1728-25-2

Cat. No.: S678875

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Fundamental Compound Data

The table below summarizes the basic identifying information for **2-Cycloocten-1-one** from the NIST Chemistry WebBook, a highly authoritative source maintained by the National Institute of Standards and Technology [1].

Property	Value / Identifier
Chemical Name	2-Cycloocten-1-one
CAS Registry Number	1728-25-2 [1]
Molecular Formula	C ₈ H ₁₂ O [1]
Molecular Weight	124.1803 g/mol [1]
IUPAC Standard InChI	InChI=1S/C8H12O/c9-8-6-4-2-1-3-5-7-8/h4,6H,1-3,5,7H2/b6-4- [1]
IUPAC Standard InChIKey	NSHQAIKRVDXIMX-XQRVVYSFSA-N [1]

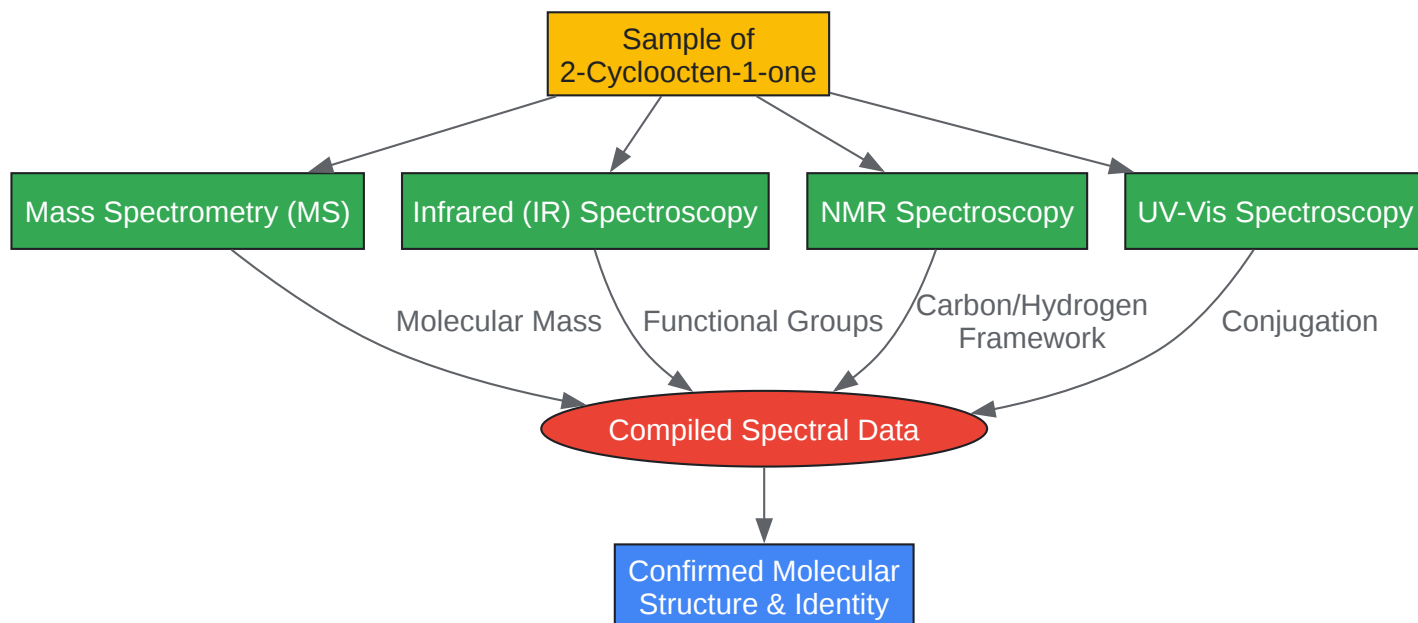
General Guidance on Interpreting Spectra

Although the specific spectra for **2-cycloocten-1-one** are not fully detailed here, the search results provide excellent guidance on what to look for in the spectra of such a molecule, which features an alpha,beta-unsaturated ketone (enone) functional group.

- **Infrared (IR) Spectroscopy:** You should expect a strong, sharp carbonyl (C=O) stretch in the region of **1650-1750 cm⁻¹** [2]. The exact frequency can be influenced by conjugation. The search results for the similar compound 2-cyclopenten-1-one show a carbonyl stretch, though its exact frequency in that case is not listed in the provided text [3].
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** The structure suggests characteristic NMR signals [3]:
 - The vinylic proton at the alpha position (next to the carbonyl) would be significantly **deshielded**.
 - The conjugated system and carbonyl group will create a distinct pattern of chemical shifts and coupling constants for the olefinic protons.
- **Mass Spectrometry (MS):** The mass spectrum would show a molecular ion peak at **m/z = 124**, corresponding to its molecular weight [4]. The fragmentation pattern would involve losses characteristic of cyclic ketones and alkenes.

Experimental Workflow for Spectral Analysis

For a researcher characterizing this compound, the general workflow involves several spectroscopic techniques, with the data from each informing the interpretation of the others. The following diagram outlines this logical process.



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References

1. - 2 - Cycloocten - 1 one [webbook.nist.gov]
2. Interpreting IR Spectra: A Quick Guide – Master Organic Chemistry [masterorganicchemistry.com]
3. -Cyclopenten- 2 - 1 (930-30-3) 1H one spectrum NMR [chemicalbook.com]
4. Atomic Structure - Mass (A-Level Chemistry) - Study Mind Spectrometry [studymind.co.uk]

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